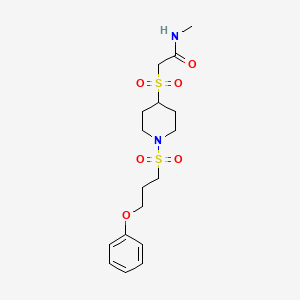
N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
Piperidine is widely used as a building block and reagent in synthesizing organic compounds . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
Fluorescence-Tagged Histamine H3 Receptor Ligands
Different derivatives of (3‐phenoxypropyl)piperidine have been conjugated with fluorescent moieties, producing novel histamine H3 receptor ligands. These compounds, synthesized from piperidine, have shown good to excellent affinities for the histamine H3 receptor, with Ki values ranging from 13.4 to 0.048 nM. Selected compounds demonstrated antagonist potencies in vivo, highlighting their potential as tools for studying the histamine H3 receptor binding site (Amon et al., 2007).
Antibacterial Activity of Acetamide Derivatives
A series of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds exhibited moderate inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli, with one compound displaying the most potent growth-inhibitory effects (Iqbal et al., 2017).
Enzyme Inhibitory Activities
N-Substituted acetamides were synthesized and assessed for their inhibitory potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound showed significant activity, suggesting a potential therapeutic application in conditions requiring enzyme inhibition (Virk et al., 2018).
Gastroprotective Activity
A series of N-(phenoxypropyl)acetamide derivatives with a thioether moiety were synthesized and evaluated for their gastroprotective activity. These compounds showed potent gastroprotective activity upon oral administration in rat models, indicating their potential as novel anti-ulcer drugs with gastric anti-secretory and gastroprotective activities (Sekine et al., 1998).
NOP Receptor Agonists with Analgesic and Sedative Properties
A series of 3-phenoxypropyl piperidine benzimidazol-2-one analogues were identified as NOP receptor agonists, demonstrating over 100-fold selectivity over the MOP receptor. The N-methyl acetamide derivative was particularly noted for its antinociceptive and sedative effects in rodent models, showcasing its potential in pain management (Palin et al., 2007).
将来の方向性
特性
IUPAC Name |
N-methyl-2-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S2/c1-18-17(20)14-26(21,22)16-8-10-19(11-9-16)27(23,24)13-5-12-25-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMORRWXPYJLTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
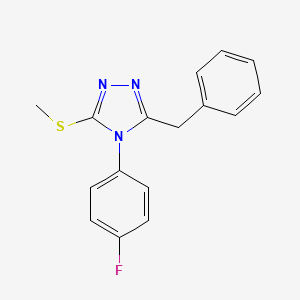
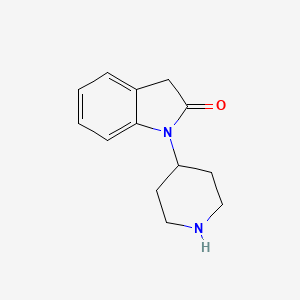
![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)
![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)
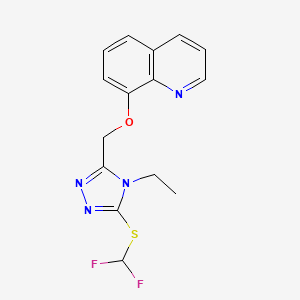
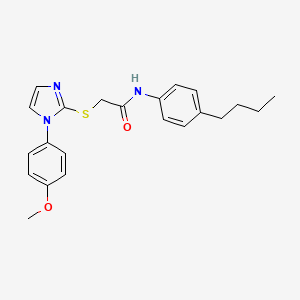
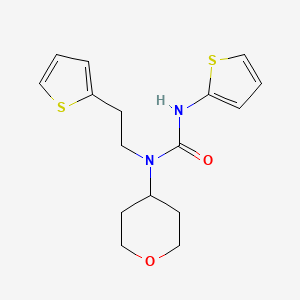
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
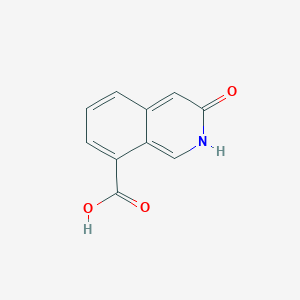
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)
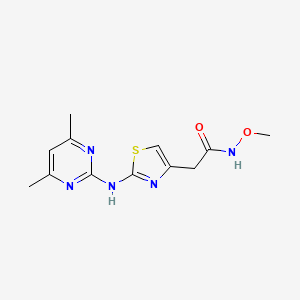
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)